molecular formula C17H11BrN2O3S B2793572 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide CAS No. 406925-19-7

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide

Cat. No.: B2793572
CAS No.: 406925-19-7
M. Wt: 403.25
InChI Key: XFHFBQAEQILNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide is a synthetic benzamide derivative designed for early-stage pharmacological research, particularly in oncology. Its molecular structure incorporates a benzodioxole group and a bromobenzamide moiety linked via a thiazole ring, a design frequently explored in the development of kinase inhibitors . This compound is of significant interest in the investigation of targeted therapies against cancers such as breast carcinoma . Research on analogous compounds, specifically benzothiazole-1,2,3-triazole hybrids, has demonstrated potent activity against breast cancer cell lines (e.g., T47D) and has shown the ability to significantly induce apoptosis and arrest the cell cycle at the G2/M phase . The structural framework suggests a potential mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including PI3K/AKT/mTOR, which are critical regulators of cell proliferation and survival in many cancers . Researchers can utilize this compound as a key building block or a reference standard in medicinal chemistry programs aimed at creating novel small-molecule therapeutics. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S/c18-12-3-1-2-11(6-12)16(21)20-17-19-13(8-24-17)10-4-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHFBQAEQILNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a dioxole derivative and a thioamide. The bromobenzamide group is then introduced via a substitution reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: N-bromosuccinimide (NBS), various nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide exerts its effects involves interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. This is achieved through the modulation of signaling pathways and inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Melting Points and Solubility

Spectroscopic Characterization

  • 1H NMR : The benzo[d][1,3]dioxol-5-yl group typically shows a singlet at δ ~6.03 ppm for the methylenedioxy protons, as seen in compound 83 . The thiazole C5-H proton resonates at δ ~7.75–6.91 ppm, while the 3-bromobenzamide’s aromatic protons would appear downfield due to bromine’s deshielding effect.
  • 13C NMR : The carbonyl carbon of the benzamide is expected at δ ~165–170 ppm, consistent with compound 35 .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

The compound features a unique structure consisting of a thiazole ring and a benzodioxole moiety, contributing to its biological activity. Its molecular formula is C15H12BrN3O2SC_{15}H_{12}BrN_{3}O_{2}S, with a molecular weight of approximately 396.24 g/mol. The presence of bromine and nitrogen heteroatoms enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer (NSCLC). For instance, compounds structurally similar to this compound have shown IC50 values in the micromolar range, indicating potent inhibitory effects on cell proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
NCI-H5201.36 ± 0.27FGFR1 inhibition
NCI-H15811.25 ± 0.23Cell cycle arrest at G2 phase
NCI-H2262.31 ± 0.41Induction of apoptosis
NCI-H4602.14 ± 0.36Inhibition of ERK phosphorylation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest, particularly at the G2 phase, which is crucial for preventing cancer cell division.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • NSCLC Treatment : A study on NSCLC cell lines demonstrated that derivatives of this compound significantly reduced cell viability and induced apoptosis through targeted inhibition of FGFR1 signaling pathways .
  • Bacterial Infections : Research into its antimicrobial properties revealed effective inhibition against resistant bacterial strains, suggesting its utility in treating infections that are difficult to manage with existing antibiotics .

Q & A

Q. What are the common synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to form C–N bonds between aryl halides and nitrogen-containing precursors. For example:

React 3-bromo-N-(thiazol-2-yl)benzamide intermediates with benzo[d][1,3]dioxol-5-yl derivatives under Suzuki-Miyaura coupling conditions.

Optimize ligand systems (e.g., triphenylphosphine) and solvents (e.g., dioxane) to improve yield .
Key steps include purification via recrystallization (ethanol-DMF mixtures) and characterization by NMR and mass spectrometry .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography to resolve the thiazole-benzamide conformation and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .
  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns on the benzodioxole and thiazole rings .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the primary biological targets screened for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., PFOR enzyme in anaerobic organisms) and cellular viability tests (e.g., MTT assays against cancer cell lines). Molecular docking simulations predict interactions with kinases or DNA repair proteins due to the bromobenzamide moiety .

Q. What solvent systems are optimal for solubility studies?

  • Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for in vitro assays. For in vivo compatibility, use co-solvents like PEG-400 or cyclodextrin-based formulations. Note that halogenated solvents may induce crystallization .

Q. How do researchers ensure compound stability during storage?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. Monitor degradation via HPLC (C18 columns, acetonitrile/water gradients) to detect hydrolysis of the benzodioxole or thiazole rings .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar compounds be resolved?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:
  • Compare substituent effects (e.g., bromo vs. methoxy groups) on IC₅₀ values.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .
    Address discrepancies by standardizing assay conditions (e.g., pH, incubation time) .

Q. What catalytic systems improve yield in large-scale synthesis?

  • Methodological Answer : Screen ligands (e.g., XPhos, SPhos) with Pd(OAc)₂ in microwave-assisted reactions. For example:
  • A 2018 study achieved 85% yield using Buchwald-Hartwig amination under 100°C for 2 hours .
  • Additives like Cs₂CO₃ enhance base stability in coupling reactions .

Q. What computational methods predict degradation pathways?

  • Methodological Answer : Apply density functional theory (DFT) to model hydrolysis of the benzamide bond. Validate with LC-MS/MS to identify breakdown products (e.g., 3-bromobenzoic acid) under accelerated stability testing (40°C/75% RH) .

Q. How do intermolecular interactions affect crystallization?

  • Methodological Answer : Analyze crystal packing via Mercury software. For example:
  • The benzo[d][1,3]dioxole group forms π-π stacking with adjacent thiazole rings.
  • Non-classical hydrogen bonds (C–H⋯O) stabilize polymorphic forms .

Q. What strategies mitigate off-target effects in cellular assays?

  • Methodological Answer :
    Use CRISPR-Cas9 knockout models to validate target specificity.
    Pair with proteomics (e.g., SILAC) to identify unintended protein interactions. Dose-response curves with Hill slopes >1 suggest cooperative binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.